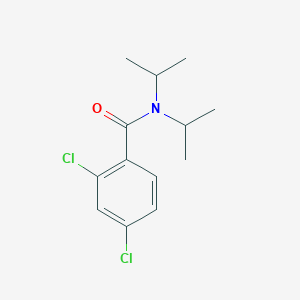

2,4-Dichloro-N,N-diisopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C13H17Cl2NO . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two chlorine atoms at the 2 and 4 positions and two isopropyl groups attached to the nitrogen atom . The exact mass is 273.0687196 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.18 g/mol, a XLogP3 of 4.4, zero hydrogen bond donors, one hydrogen bond acceptor, three rotatable bonds, a topological polar surface area of 20.3 Ų, and a complexity of 260 .Applications De Recherche Scientifique

1. Analysis of Global Trends in 2,4-D Herbicide Toxicity

Research on 2,4-Dichloro-N,N-diisopropylbenzamide (2,4-D), a widely used herbicide, has advanced significantly, focusing on its toxicology and mutagenicity. Key research areas include molecular biology, especially gene expression, exposure assessment in human or other vertebrate bioindicators, and pesticide degradation studies. The USA, Canada, and China are leading contributors to this field (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Synthesis Studies in Organic Chemistry

The compound's role in organic synthesis, specifically in the preparation of 4,6-dichloro- and 4,6-difluorophthalides, has been explored. This research highlights the differences between dichloro and difluoro derivatives and the role of lithiating agents (Molnár, Simig, & Volk, 2011).

3. Polymerization Processes

This compound has been utilized in anionic polymerization processes to form 'living polymers' with narrow molecular weight distributions. This is crucial in polymer science for creating polymers with specific properties (Hirao & Nakahama, 1986).

4. Photocatalytic Degradation Studies

The compound has been used in studies focusing on the photodecomposition of herbicides. This research is significant for environmental science, particularly in understanding how adsorbents support the photocatalytic degradation of herbicides like propyzamide (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

5. Photoelectrochemical Sensors

Innovative applications include the development of photoelectrochemical sensors for the selective detection of 2,4-dichlorophenoxyacetic acid, a derivative of 2,4-D. This is crucial for monitoring endocrine disruptors in environmental samples (Shi, Zhao, Liu, & Zhu, 2011).

6. Removal from Water Sources

Efforts have been made to develop efficient methods for the removal of 2,4-D from contaminated water bodies, an important aspect of environmental protection and public health (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

7. Electrochemical Degradation

Research has also been conducted on the electrocatalytic degradation of 2,4-D herbicide using lead dioxide electrodes, providing insights into effective methods for treating wastewater containing resistant pollutants (Dargahi, Ansari, Nematollahi, Asgari, Shokoohi, & Samarghandi, 2019).

8. Soil Microbial Population Impact

Long-term field applications of 2,4-D have been studied to understand its effects on soil microbial populations and biochemical processes, vital for agricultural science and soil ecology (Rai, 1992).

Propriétés

IUPAC Name |

2,4-dichloro-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)11-6-5-10(14)7-12(11)15/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZWODHBDXXIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2855132.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/no-structure.png)

![2-((2-chlorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855136.png)

![2-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]benzoic acid](/img/structure/B2855142.png)

![N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2855143.png)

![2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol](/img/structure/B2855148.png)